molecular formula C7H14N2O2 B11917581 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

Cat. No.: B11917581
M. Wt: 158.20 g/mol
InChI Key: HNWNQKQJDHVAPO-ZCFIWIBFSA-N
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Description

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is a compound that features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid moiety. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid typically involves the reaction of 2-methylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2O2C_7H_{14}N_2O_2 with a molecular weight of 158.20 g/mol. The compound features a piperazine ring, which is known for its role in modulating various biological pathways.

Neurotransmitter Modulation

Research indicates that this compound acts as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression. It has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation. A study highlighted that this compound exhibits anxiolytic-like effects in animal models, suggesting its potential use as an antidepressant agent.

Antioxidant Properties

The compound has demonstrated notable antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

In addition to its neuroprotective qualities, this compound has been observed to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammatory markers in various experimental models. This mechanism could be beneficial for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways involved in mood regulation and inflammation.
  • Enzyme Inhibition : It inhibits enzymes associated with inflammatory processes, thereby reducing the overall inflammatory response.
  • Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage to cells, particularly in neuronal tissues.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anxiety Models : In a controlled study involving rodents, administration of the compound resulted in a significant reduction in anxiety-like behaviors compared to control groups, supporting its role as an anxiolytic agent.
  • Neuroprotection Against Oxidative Stress : Another investigation demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide exposure, highlighting its potential in neurodegenerative disease contexts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAnxiolytic-like effects
Antioxidant ActivityEffective free radical scavenging
Anti-inflammatoryReduced cytokine production
MechanismDescription
Receptor ModulationInteraction with GPCRs influencing mood regulation
Enzyme InhibitionInhibition of pro-inflammatory enzymes
Oxidative Stress ReductionScavenging free radicals to prevent cellular damage

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(2R)-2-methylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

HNWNQKQJDHVAPO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(=O)O

Canonical SMILES

CC1CNCCN1CC(=O)O

Origin of Product

United States

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